![molecular formula C22H18N2O3S2 B2633205 N-(benzo[d]thiazol-2-yl)-N-benzyl-2-(methylsulfonyl)benzamide CAS No. 941967-34-6](/img/structure/B2633205.png)
N-(benzo[d]thiazol-2-yl)-N-benzyl-2-(methylsulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(benzo[d]thiazol-2-yl)-N-benzyl-2-(methylsulfonyl)benzamide is a complex organic compound that features a benzothiazole ring, a benzyl group, and a methylsulfonyl group attached to a benzamide core
Mechanism of Action
Mode of Action
Benzothiazole derivatives have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .
Biochemical Pathways
Benzothiazole derivatives have been investigated for their larvicidal and adulticidal activities against Aedes aeaegypti , suggesting that they may interact with biochemical pathways related to these biological processes.
Pharmacokinetics
A study on similar compounds showed a favourable pharmacokinetic profile .
Biochemical Analysis
Biochemical Properties
N-(1,3-benzothiazol-2-yl)-N-benzyl-2-methanesulfonylbenzamide plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with enzymes such as carbonic anhydrase and various kinases . The interaction with carbonic anhydrase involves the binding of the benzothiazole moiety to the active site of the enzyme, inhibiting its activity. This inhibition can lead to a decrease in the production of bicarbonate ions, which are crucial for various physiological processes . Additionally, the compound’s interaction with kinases can modulate signaling pathways, affecting cellular functions such as proliferation and apoptosis .
Cellular Effects
The effects of N-(1,3-benzothiazol-2-yl)-N-benzyl-2-methanesulfonylbenzamide on cells are profound. It has been observed to influence cell signaling pathways, particularly those involving mitogen-activated protein kinases (MAPKs) and protein kinase B (Akt) . By inhibiting these pathways, the compound can induce apoptosis in cancer cells, thereby reducing tumor growth . Furthermore, it affects gene expression by modulating transcription factors such as nuclear factor-kappa B (NF-κB), leading to changes in the expression of genes involved in inflammation and cell survival . The compound also impacts cellular metabolism by altering the activity of enzymes involved in glycolysis and oxidative phosphorylation .
Molecular Mechanism
At the molecular level, N-(1,3-benzothiazol-2-yl)-N-benzyl-2-methanesulfonylbenzamide exerts its effects through several mechanisms. It binds to the active sites of target enzymes, such as carbonic anhydrase, through hydrogen bonding and hydrophobic interactions . This binding inhibits the enzyme’s activity, leading to downstream effects on cellular processes . Additionally, the compound can act as a kinase inhibitor, preventing the phosphorylation of key signaling molecules and thereby modulating signaling pathways . Changes in gene expression are mediated through the compound’s interaction with transcription factors, altering their ability to bind to DNA and regulate gene transcription .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(1,3-benzothiazol-2-yl)-N-benzyl-2-methanesulfonylbenzamide have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of target enzymes and prolonged effects on cellular functions . In in vitro studies, the compound has demonstrated consistent activity over several days, indicating its potential for long-term applications .
Dosage Effects in Animal Models
The effects of N-(1,3-benzothiazol-2-yl)-N-benzyl-2-methanesulfonylbenzamide vary with dosage in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits target enzymes, leading to desired therapeutic effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These adverse effects are likely due to the compound’s interaction with off-target enzymes and proteins, leading to unintended biochemical disruptions . Threshold effects have been identified, with specific dosages required to achieve optimal therapeutic outcomes without causing significant toxicity .
Metabolic Pathways
N-(1,3-benzothiazol-2-yl)-N-benzyl-2-methanesulfonylbenzamide is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, which hydroxylate the benzothiazole ring . This metabolic transformation increases the compound’s solubility, facilitating its excretion via the renal route . The compound also interacts with cofactors such as nicotinamide adenine dinucleotide phosphate (NADPH), which are essential for its metabolic conversion . These interactions can affect metabolic flux and alter the levels of various metabolites within the cell .
Transport and Distribution
Within cells and tissues, N-(1,3-benzothiazol-2-yl)-N-benzyl-2-methanesulfonylbenzamide is transported and distributed through passive diffusion and active transport mechanisms . It interacts with transporters such as P-glycoprotein, which can influence its cellular uptake and efflux . The compound’s distribution is also affected by binding proteins, which can sequester it within specific cellular compartments . These interactions can impact the compound’s localization and accumulation, influencing its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of N-(1,3-benzothiazol-2-yl)-N-benzyl-2-methanesulfonylbenzamide is crucial for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with target enzymes and signaling molecules . It can also be found in the nucleus, where it affects gene expression by interacting with transcription factors . Post-translational modifications, such as phosphorylation, can influence the compound’s localization by altering its affinity for specific cellular compartments . These modifications can also affect the compound’s stability and activity, further modulating its biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d]thiazol-2-yl)-N-benzyl-2-(methylsulfonyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde.
Benzylation: The benzothiazole intermediate is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Sulfonylation: The final step involves the introduction of the methylsulfonyl group. This can be achieved by reacting the benzylated benzothiazole with methylsulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d]thiazol-2-yl)-N-benzyl-2-(methylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing the benzyl group.
Scientific Research Applications
N-(benzo[d]thiazol-2-yl)-N-benzyl-2-(methylsulfonyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
N-(benzo[d]thiazol-2-yl)-N-benzylbenzamide: Lacks the methylsulfonyl group.
N-(benzo[d]thiazol-2-yl)-N-methyl-2-(methylsulfonyl)benzamide: Contains a methyl group instead of a benzyl group.
Uniqueness
N-(benzo[d]thiazol-2-yl)-N-benzyl-2-(methylsulfonyl)benzamide is unique due to the presence of both the benzyl and methylsulfonyl groups, which can enhance its chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-N-benzyl-2-methylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3S2/c1-29(26,27)20-14-8-5-11-17(20)21(25)24(15-16-9-3-2-4-10-16)22-23-18-12-6-7-13-19(18)28-22/h2-14H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBIQRXRLSMDPDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C(=O)N(CC2=CC=CC=C2)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
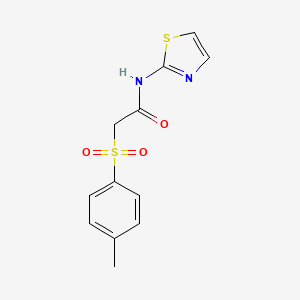
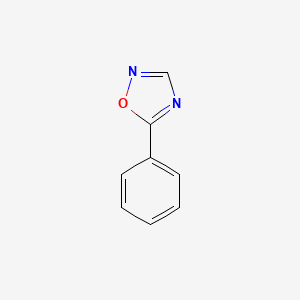

![3-{[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]oxy}-6-methylpyridazine](/img/structure/B2633129.png)


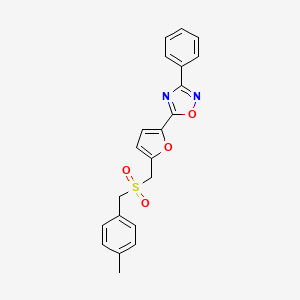
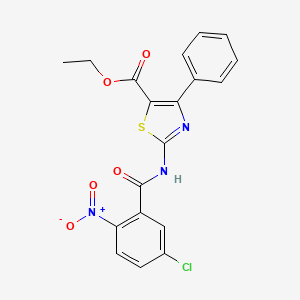
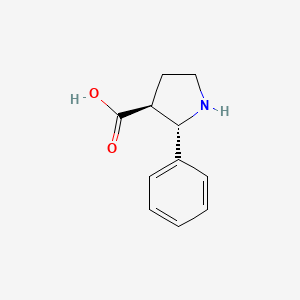
![(Z)-4-(N,N-diisobutylsulfamoyl)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2633136.png)
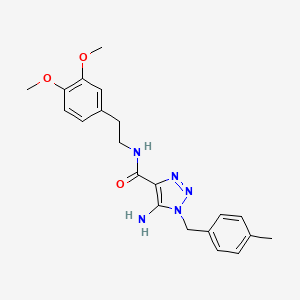

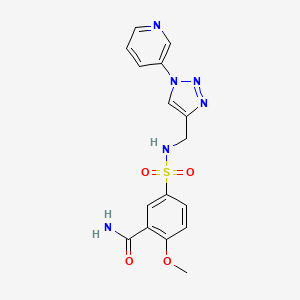
![2-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2633143.png)
